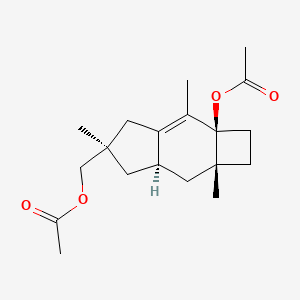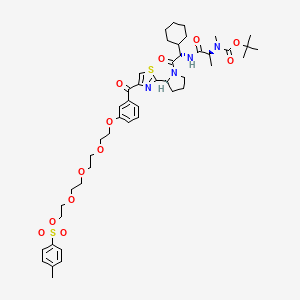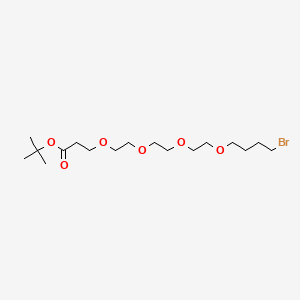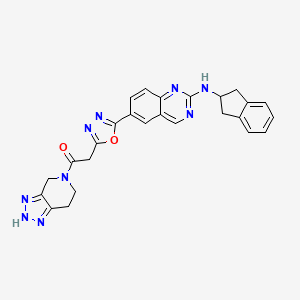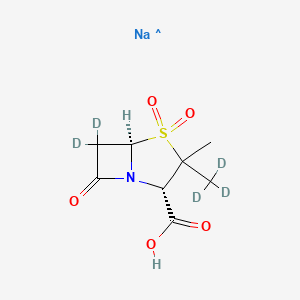
Sulbactam-d5 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulbactam-d5 (sodium) is a deuterium-labeled derivative of sulbactam sodium, a β-lactamase inhibitor. This compound is primarily used in combination with β-lactam antibiotics to combat bacterial infections, particularly those caused by β-lactamase-producing bacteria. The deuterium labeling in Sulbactam-d5 (sodium) makes it a valuable tool in scientific research, especially in pharmacokinetic and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulbactam involves several key steps. One common method starts with 6-aminopenicillanic acid (6-APA) as the raw material. The process includes a diazotization-bromination reaction using bromine as the brominating agent, followed by oxidation with potassium permanganate to form the sulfone. The final step involves hydrogenation reduction in the presence of a catalyst, such as Raney nickel, to yield sulbactam .
Industrial Production Methods
Industrial production of sulbactam follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of hydrobromic acid to increase reaction conversion rates and phase transfer catalysts to enhance the efficiency of the bromination reaction. The use of Raney nickel as a catalyst in the hydrogenation step ensures high purity and yield of the final product .
化学反应分析
Types of Reactions
Sulbactam-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of sulbactam to its sulfone form using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation reduction to convert the sulfone back to sulbactam.
Substitution: Diazotization-bromination reactions to introduce bromine atoms into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of Raney nickel for reduction reactions.
Brominating Agents: Bromine for diazotization-bromination reactions.
Major Products
The major products formed from these reactions include sulbactam, its sulfone derivative, and various brominated intermediates .
科学研究应用
Sulbactam-d5 (sodium) has several scientific research applications:
Analytical Chemistry: Used as an internal standard in the development and validation of analytical methods for pharmaceutical formulations.
Pharmacokinetics and Excretion Studies: Instrumental in understanding the behavior of sulbactam in the human body.
Antibacterial Activity and Resistance Mechanisms: Supports investigations into the antibacterial activity and resistance mechanisms of sulbactam.
作用机制
Sulbactam-d5 (sodium) acts as a β-lactamase inhibitor. It binds irreversibly to β-lactamase enzymes, preventing them from degrading β-lactam antibiotics. This action restores the efficacy of β-lactam antibiotics against β-lactamase-producing bacteria. Sulbactam itself contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .
相似化合物的比较
Similar Compounds
Durlobactam: A β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases.
Clavulanic Acid: Another β-lactamase inhibitor used in combination with β-lactam antibiotics to combat resistant bacterial strains.
Uniqueness
Sulbactam-d5 (sodium) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This labeling allows for more precise tracking and analysis of the compound in biological systems.
属性
分子式 |
C8H11NNaO5S |
|---|---|
分子量 |
261.26 g/mol |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |
InChI 键 |
SXKMQCSYTIDQTC-KOYHQTOCSA-N |
手性 SMILES |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)O)[2H].[Na] |
规范 SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


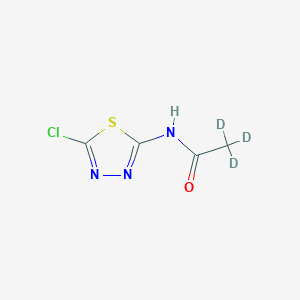

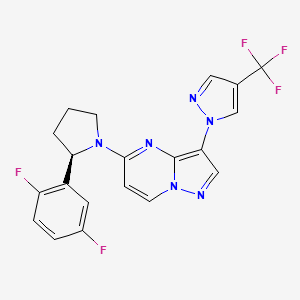
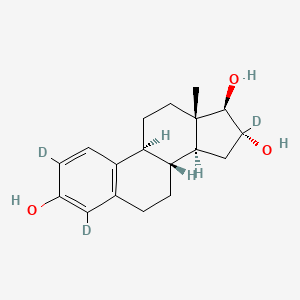

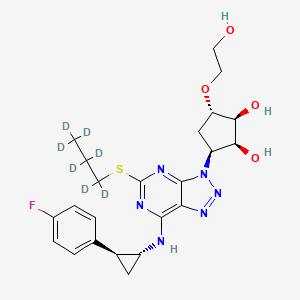
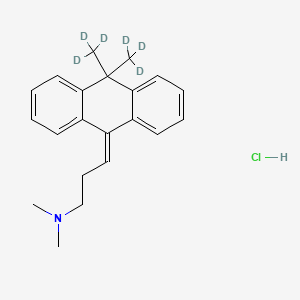
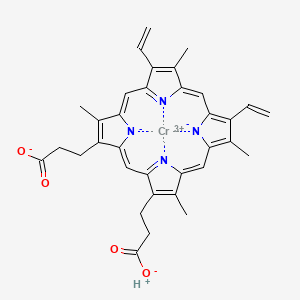
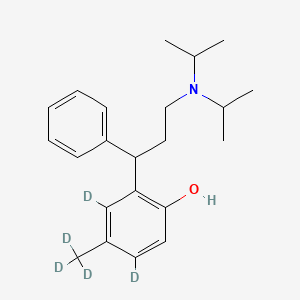
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
